N-[4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]acetamide
Overview
Description
N-[4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H13BrN2O3 and its molecular weight is 409.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.01095 g/mol and the complexity rating of the compound is 602. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Plant Growth and Fungicidal Activity
A study by Ju et al. (2016) focused on the synthesis of novel N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives, including compounds structurally related to N-[4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]acetamide. These compounds were found to significantly promote seed germination and growth in wheat and cucumber. Additionally, they exhibited fungicidal activity against various plant pathogens (Ju et al., 2016).
Antimicrobial Activity
Rao et al. (2020) synthesized derivatives of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl and evaluated their antimicrobial activity. These compounds, including those similar to this compound, showed potential as antibacterial agents (Rao et al., 2020).
Organotin Chemistry
Xiao et al. (2013) explored the synthesis of organotin carboxylates based on amide carboxylic acids, including those related to this compound. These compounds exhibited diverse molecular architectures and could be used in the development of new materials (Xiao et al., 2013).
Dye Solubility in Supercritical CO2
Hojjati et al. (2008) studied the solubilities of dyes related to this compound in supercritical carbon dioxide. This research is relevant for the application of such compounds in the dyeing industry (Hojjati et al., 2008).
Aggregation Enhanced Emission
Srivastava et al. (2016) synthesized 1,8-naphthalimide based compounds, structurally similar to the compound . These compounds formed nanoaggregates with enhanced emission properties, suggesting potential applications in advanced material sciences (Srivastava et al., 2016).
Properties
IUPAC Name |
N-[4-(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O3/c1-11(24)22-12-5-7-13(8-6-12)23-19(25)15-4-2-3-14-17(21)10-9-16(18(14)15)20(23)26/h2-10H,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZQDELGEPRKKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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